UDP-α-L-Rhamnose Sodium Salt: Chemical Structure, Molecular Properties, and Analytical Workflows
UDP-α-L-Rhamnose Sodium Salt: Chemical Structure, Molecular Properties, and Analytical Workflows
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the rapidly evolving fields of glycobiology and therapeutic development, rare nucleotide sugars serve as critical metabolic intermediates. UDP-α-L-rhamnose (UDP-Rha) is a highly specialized nucleotide sugar donor essential for the biosynthesis of rhamnose-containing glycoconjugates, pectic polysaccharides, and secondary metabolites across plants, fungi, and specific viral pathogens[1][2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond surface-level descriptions. Here, we will dissect the molecular properties of the UDP-α-L-rhamnose sodium salt, map its distinct evolutionary biosynthetic pathways, and provide field-proven, self-validating analytical protocols for its extraction, quantification, and structural elucidation.
Chemical Structure and Molecular Properties
UDP-α-L-rhamnose consists of a uridine diphosphate (UDP) moiety covalently linked to an L-rhamnose sugar via a high-energy glycosidic bond. In laboratory and commercial settings, it is most frequently isolated and utilized as a sodium salt .
Causality in Formulation: Why utilize the sodium salt variant rather than the free acid? The free acid form of nucleotide sugars is thermodynamically unstable and prone to spontaneous hydrolysis of the diphosphate bridge. Coordination with sodium cations neutralizes the negative charges on the phosphate groups, significantly enhancing both aqueous solubility and long-term stability at -20°C, which is critical for reproducible in vitro glycosyltransferase assays[].
Quantitative Molecular Data
The following table summarizes the core physiochemical properties of UDP-L-rhamnose (based on the free acid and sodium salt forms)[].
| Property | Value / Description |
| Chemical Name | Uridine 5'-(L-rhamnopyranosyl diphosphate) sodium salt |
| CAS Registry Number | 1955-26-6 (Base compound) |
| Molecular Formula (Free Acid) | C₁₅H₂₄N₂O₁₆P₂ |
| Molecular Weight (Free Acid) | 550.30 g/mol |
| Monoisotopic Mass | 550.0601 Da |
| MS/MS Precursor Ion | [M-H]⁻ at m/z 549.1 |
| Extinction Coefficient (λmax) | 262 nm (Characteristic of the Uracil base) |
| Storage Temperature | -20°C to -80°C (Lyophilized powder) |
The Biosynthetic Logic of UDP-L-Rhamnose
The biosynthesis of rhamnose donors is highly clade-specific. While most bacteria utilize dTDP-L-rhamnose (synthesized via the rml pathway), plants, fungi, and nucleocytoplasmic large DNA viruses (NCLDVs) exclusively utilize UDP-L-rhamnose [2][4].
The synthesis of UDP-Rha from UDP-D-glucose is a two-step enzymatic cascade:
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Dehydration: UDP-D-glucose 4,6-dehydratase (UGD) catalyzes the NAD⁺-dependent dehydration of UDP-D-glucose to form the intermediate UDP-4-keto-6-deoxy-D-glucose[5].
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Epimerization & Reduction: A bifunctional 3,5-epimerase/4-reductase (UGER) utilizes NADPH to convert the intermediate into UDP-L-rhamnose[2][6]. In plants like Arabidopsis thaliana, these two steps are channeled through a single multidomain fusion protein known as RHM (Rhamnose Synthase)[2][4].
Biosynthetic pathway of UDP-L-Rhamnose from UDP-D-Glucose via UGD and UGER enzymes.
Analytical Characterization: HPLC-MS/MS Workflow
Accurate quantification of intracellular UDP-Rha is paramount for drug development targeting fungal cell walls or viral glycosylation machinery. Because nucleotide sugars are highly polar and structurally labile, traditional reversed-phase chromatography is ineffective.
Experimental Workflow Diagram
Experimental workflow for the extraction and HPLC-MS quantification of UDP-Rhamnose.
Self-Validating Protocol: Extraction and Quantification
This protocol is engineered to prevent the artifactual degradation of UDP-Rha during extraction[7].
Step 1: Rapid Quenching and Lysis
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Action: Add 1 mL of ice-cold 50% (v/v) acetonitrile to the harvested cell pellet. Vortex vigorously for 30 seconds[7].
-
Causality: Why 50% acetonitrile at 4°C? Nucleotide sugars are highly susceptible to rapid enzymatic hydrolysis by endogenous cellular phosphatases. The organic solvent instantaneously denatures these proteins, while the low temperature thermodynamically stabilizes the labile diphosphate linkage.
Step 2: Protein Precipitation
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Action: Incubate the lysate on ice for 10 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C[7].
-
Causality: This step forces the aggregation of denatured high-molecular-weight proteins. The high-speed centrifugation ensures these particulates are driven into a tight pellet, preventing downstream occlusion of the HPLC column frit.
Step 3: Filtration and Preparation
-
Action: Carefully aspirate the supernatant and pass it through a 0.22 µm hydrophilic syringe filter into a pre-chilled autosampler vial[7].
Step 4: Chromatographic Separation (HILIC or Anion-Exchange)
-
Action: Inject 20 µL onto an Anion-Exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) column. Run a gradient using a volatile buffer system (e.g., ammonium acetate/acetonitrile).
-
Causality: The highly polar diphosphate group prevents retention on standard C18 columns. HILIC leverages a water-enriched layer on the stationary phase, allowing excellent retention and separation of UDP-Rha from isobaric nucleotide sugars[7].
Step 5: ESI-MS/MS Detection
-
Action: Configure the mass spectrometer for Electrospray Ionization in Negative Ion Mode (ESI-). Monitor the precursor-to-product ion transition of m/z 549.1 → 323.0 (loss of the rhamnose moiety).
-
Causality: Why negative ion mode? The diphosphate bridge of UDP-Rha possesses a low pKa, ensuring near-complete deprotonation in solution. This yields a dominant[M-H]⁻ precursor ion, providing orders of magnitude higher sensitivity compared to positive ion mode[5][6].
Structural Elucidation via NMR Spectroscopy
While MS provides mass accuracy, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the specific anomeric configuration (α vs. β) and structural integrity of synthesized UDP-L-rhamnose.
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¹H-NMR Signatures: The defining feature of the L-rhamnose moiety is the 6-deoxy methyl group. In a 600 MHz ¹H-NMR spectrum (in D₂O), this manifests as a highly diagnostic doublet at approximately 1.20 - 1.30 ppm [6][8].
-
Anomeric Confirmation: The anomeric proton (H-1) of the rhamnose ring will present as a distinct multiplet downfield (typically between 5.0 - 5.5 ppm). The coupling constants ( 3JH1,H2 ) derived from this signal definitively distinguish the α-anomer from the β-anomer, validating the stereospecificity of the enzymatic synthesis[8].
References
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Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. bioRxiv. Available at:[Link]
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Rhamnose-Containing Compounds: Biosynthesis and Applications. MDPI Molecules. Available at:[Link]
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Identification of an l-Rhamnose Synthetic Pathway in Two Nucleocytoplasmic Large DNA Viruses. ASM Journals. Available at:[Link]
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Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana. Journal of Biological Chemistry (PMC). Available at:[Link]
-
The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase. MDPI. Available at:[Link]
Sources
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase [mdpi.com]
- 6. Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
